molecular formula C14H15NO B13300423 2-(1-Phenylethoxy)aniline

2-(1-Phenylethoxy)aniline

Cat. No.: B13300423
M. Wt: 213.27 g/mol
InChI Key: GOSHSMPTQXKONL-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 1-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 1-phenylethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the ether linkage between the phenyl group and the aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Phenylethoxy)aniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenylethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound of 2-(1-Phenylethoxy)aniline, with a simpler structure.

    N-Phenylethanolamine: A compound with a similar phenylethoxy group but different functional groups.

    Phenylethylamine: A related compound with a phenylethyl group instead of a phenylethoxy group.

Uniqueness

This compound is unique due to the presence of both an aniline moiety and a phenylethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1-phenylethoxy)aniline

InChI

InChI=1S/C14H15NO/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11H,15H2,1H3

InChI Key

GOSHSMPTQXKONL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC=C2N

Origin of Product

United States

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